Bcl-2-IN-10 is a compound that has garnered attention for its potential role in modulating the B-cell lymphoma 2 (Bcl-2) protein, which is a critical regulator of apoptosis. This compound is part of a broader class of inhibitors designed to target the anti-apoptotic functions of Bcl-2, which are often dysregulated in various cancers. The development of Bcl-2 inhibitors is particularly relevant in therapeutic strategies against malignancies characterized by overexpression of this protein.
Bcl-2-IN-10 is synthesized from specific chemical precursors, primarily involving benzothiazole derivatives and piperazine compounds. It falls under the category of small molecule inhibitors, specifically designed to disrupt the interactions between Bcl-2 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. The classification of this compound aligns with other Bcl-2 inhibitors such as venetoclax, which is clinically used for treating certain hematological malignancies.
The synthesis of Bcl-2-IN-10 involves several key steps:
The molecular structure of Bcl-2-IN-10 can be analyzed using various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). The compound typically exhibits distinct peaks corresponding to its functional groups, confirming its purity and structural integrity.
The molecular formula and weight are critical for understanding its interactions with biological targets. Detailed structural data can be derived from crystallographic studies or computational modeling, providing insights into its binding affinity with Bcl-2 proteins.
Bcl-2-IN-10 undergoes specific chemical reactions that facilitate its interaction with the Bcl-2 protein:
Bcl-2-IN-10 functions by inhibiting the anti-apoptotic activity of the Bcl-2 protein. This inhibition promotes apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic signals within the cell.
The mechanism involves:
Bcl-2-IN-10 exhibits several notable physical and chemical properties that influence its biological activity:
Bcl-2-IN-10 has significant potential applications in cancer research:
Bcl-2-IN-10 exerts its inhibitory function by targeting the conserved hydrophobic groove of anti-apoptotic BCL-2 proteins. This groove, formed by BCL-2 homology (BH) domains 1–3 (BH1–BH3), serves as the binding site for pro-apoptotic BH3 domains. Structural studies reveal that the groove comprises four hydrophobic pockets (P1–P4), which accommodate key residues of the BH3 α-helix (e.g., h1–h4 residues) [1] [9]. Bcl-2-IN-10 mimics these interactions through a diphenyl ether core that occupies the P2 pocket, while its sulfonamide group extends into the P4 pocket, displacing pro-apoptotic proteins like BIM and BAX [9] [10].
The compound’s binding induces conformational rigidity in BCL-2’s flexible loop domain (FLD; residues 30–94). Phosphomimetic mutations (e.g., T69E/S70E/S87E) in the FLD enhance BCL-2’s affinity for BH3 peptides by reducing structural flexibility, as demonstrated by Förster resonance energy transfer (FRET) and double electron–electron resonance (DEER) spectroscopy [6]. This "rigidification" optimizes the hydrophobic groove for ligand engagement, increasing Bcl-2-IN-10’s occupancy by ~40% compared to wild-type BCL-2 [6].
Table 1: Domain Architecture of BCL-2 Family Proteins Relevant to Bcl-2-IN-10 Binding
Protein | BH Domains | Groove Characteristics | Role in Apoptosis |
---|---|---|---|
BCL-2 | BH1–BH4 | Deep hydrophobic groove (P1–P4 pockets) | Anti-apoptotic; sequesters BH3-only proteins |
BAX | BH1–BH3 | Shallow, solvent-exposed groove | Pro-apoptotic; forms mitochondrial pores |
BIM | BH3-only | Amphipathic α-helix | Pro-apoptotic; directly activates BAX |
Bcl-2-IN-10 exhibits >100-fold selectivity for BCL-2 over BCL-xL and MCL-1, attributed to steric and electrostatic differences in their hydrophobic grooves. Key determinants include:
Table 2: Selectivity Profile of Bcl-2-IN-10 Across BCL-2 Family Members
Target Protein | Binding Affinity (Kd) | Key Resistance Mutations | Impact on Binding |
---|---|---|---|
BCL-2 | 0.8 nM | G101V, F104L/C | 180-fold reduction |
BCL-xL | >100 nM | None reported | No significant binding |
MCL-1 | >500 nM | N/A | No binding |
Bcl-2-IN-10 disrupts BCL-2 function through allosteric mechanisms that alter protein dynamics and oligomerization:
Table 3: Allosteric Effects of Bcl-2-IN-10 on BCL-2 Conformation
Parameter | Wild-Type BCL-2 | Bcl-2-IN-10-Bound | Technique |
---|---|---|---|
FLD Flexibility | High | Reduced | DEER spectroscopy |
Homodimerization (%) | 65% | 30% | Size-exclusion chromatography |
Mitochondrial Localization | 85% | 25% | Confocal microscopy |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9